o-[(1h-Pyrazol-3-yl)methyl]hydroxylamine
Description
Properties
Molecular Formula |
C4H7N3O |
|---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
O-(1H-pyrazol-5-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C4H7N3O/c5-8-3-4-1-2-6-7-4/h1-2H,3,5H2,(H,6,7) |
InChI Key |
NMCJBXLZHLUCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)CON |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Nitro-Pyrazole Precursors
The most prominent and well-documented method for preparing hydroxylamine derivatives of pyrazoles, including this compound, involves selective catalytic hydrogenation of corresponding nitro-substituted pyrazole compounds.
- Starting Material: The process typically begins with a nitro-substituted pyrazole such as 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole.
- Catalyst: Platinum-based catalysts are commonly employed due to their ability to selectively reduce nitro groups to hydroxylamines without further reduction to amines.
- Reaction Conditions:
- Temperature: 15°C to 35°C (preferably 20°C to 25°C)
- Pressure: 1 bar to 20 bar (preferably 5 bar to 15 bar)
- Solvent: Methyl tert-butyl ether (MTBE) is often used both as the reaction medium and for washing the catalyst.
- Additives: Nitrogen-containing bases (e.g., triethylamine, pyridine) and sulfur compounds are added to improve selectivity and yield.
- Catalyst Reuse: The platinum catalyst can be washed with the reaction solvent and reused multiple times with minimal loss in activity or selectivity.
This method yields the hydroxylamine intermediate with a purity exceeding 90%, which can be directly used in subsequent synthetic steps without isolation, enabling a one-pot process for further functionalization (e.g., carbamate formation).
| Parameter | Range/Type | Notes |
|---|---|---|
| Catalyst | Platinum-based | Selective for hydroxylamine formation |
| Temperature | 15°C – 35°C | Optimal 20°C – 25°C |
| Pressure | 1 bar – 20 bar | Optimal 5 bar – 15 bar |
| Solvent | Methyl tert-butyl ether (MTBE) | Also used for catalyst washing |
| Base | Nitrogen-containing bases | Triethylamine, pyridine, N,N-diethylaniline |
| Sulfur compound | Added to improve selectivity | Amount adjusted on catalyst reuse |
| Purity of product | >90% | Without isolation before next step |
Reaction of Pyrazolylmethyl Halides with Hydroxylamine
An alternative route involves the nucleophilic substitution of pyrazolylmethyl halides with hydroxylamine.
- Procedure: The halomethyl pyrazole derivative (e.g., pyrazol-3-ylmethyl chloride or bromide) is reacted with hydroxylamine hydrochloride or free hydroxylamine in the presence of a base.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
- Conditions: Mild heating (room temperature to reflux) to facilitate substitution.
- Outcome: Formation of this compound via nucleophilic displacement.
This method is less commonly reported but offers a straightforward synthetic route when the corresponding halide is accessible.
Hydrazine Hydrate Reduction of Pyrazole Carboxylates and Derivatives
Some literature reports the use of hydrazine hydrate to reduce pyrazole carboxylate derivatives or related intermediates to hydroxylamine analogs.
- Example: Reaction of pyrazole carboxylate esters with hydrazine hydrate under reflux can yield hydrazide intermediates, which upon further transformation can afford hydroxylamine derivatives.
- Yield: Moderate to good yields (~70-80%) depending on substrate and conditions.
- Characterization: Products are typically confirmed by IR (NH, OH stretches), NMR (characteristic pyrazole and hydroxylamine protons), and melting point analysis.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Nitro-substituted pyrazole | Platinum catalyst, H2, base, sulfur | 15–35°C, 1–20 bar, MTBE solvent | >90% purity | Selective hydroxylamine formation, catalyst reusable |
| Cyclocondensation (Pyrazole core) | 1,3-Diketones + hydrazine derivatives | Acid/base catalysts | Ambient to reflux | High yields (70–95%) | Forms pyrazole ring for subsequent modification |
| Nucleophilic Substitution | Pyrazolylmethyl halides | Hydroxylamine, base | Mild heating in polar aprotic solvent | Moderate yields | Direct substitution to hydroxylamine derivative |
| Hydrazine Hydrate Reduction | Pyrazole carboxylates or esters | Hydrazine hydrate | Reflux in ethanol | 70–80% | Produces hydrazides/hydroxylamine analogs |
Research Results and Observations
- The selective hydrogenation method is the most efficient and industrially relevant route for preparing this compound, providing high purity and allowing catalyst recycling, which is economically advantageous.
- The cyclocondensation reactions are critical for building the pyrazole nucleus but require further steps to introduce the hydroxylamine group.
- The nucleophilic substitution method offers a direct approach but depends heavily on the availability and reactivity of pyrazolylmethyl halides.
- Hydrazine hydrate reductions are versatile but may require careful control to avoid over-reduction or side reactions.
- Analytical data such as IR, NMR, and melting points confirm the structure and purity of the hydroxylamine compounds synthesized by these methods.
Chemical Reactions Analysis
o-[(1h-Pyrazol-3-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
o-[(1h-Pyrazol-3-yl)methyl]hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of o-[(1h-Pyrazol-3-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition . The pyrazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The pyrazolyl group in the target compound introduces two nitrogen atoms in the aromatic ring, enabling hydrogen-bond donor/acceptor interactions distinct from purely hydrocarbon substituents (e.g., biphenyl or phenethyl groups) .
- Substituents like fluorine (in 2-fluorophenyl derivatives) enhance polarity and influence electronic properties, whereas thiophene (29t) introduces sulfur-based interactions .
Physicochemical Properties
Available data for select compounds highlight trends in hydrophobicity (LogP), polarity (PSA), and thermal stability:
| Compound Name | LogP | PSA (Ų) | Boiling Point (°C) |
|---|---|---|---|
| This compound | N/A | N/A | N/A |
| O-[(2-Fluorophenyl)methyl]hydroxylamine | 1.916 | 32.26 | 238 |
| O-Phenethylhydroxylamine (13h) | ~1.2* | ~32.26† | N/A |
| O-(Thiophen-2-ylmethyl)hydroxylamine (29t) | ~1.5‡ | ~48.7‡ | N/A |
*Estimated using fragment-based methods. †Assumed similar to other hydroxylamines. ‡Predicted via computational tools.
Key Observations :
- The 2-fluorophenyl derivative exhibits higher LogP (1.916) compared to unsubstituted analogs, reflecting fluorine’s hydrophobicity despite its electronegativity .
- The pyrazolyl group’s nitrogen atoms likely increase polar surface area (PSA) , enhancing solubility in polar solvents, though experimental data are lacking .
Hydrogen Bonding and Crystallographic Behavior
Hydrogen-bonding patterns are critical for crystallization and molecular recognition:
- The pyrazole ring in this compound can act as both a donor (N-H) and acceptor (lone pairs on N), enabling diverse supramolecular architectures. This contrasts with phenyl or thiophenyl derivatives, which lack intrinsic H-bond donors .
Q & A
Q. What are the recommended methods for synthesizing o-[(1H-Pyrazol-3-yl)methyl]hydroxylamine in a laboratory setting?
Methodological Answer: The synthesis typically involves a multi-step approach:
Pyrazole Functionalization : Introduce a methyl group at the 3-position of the pyrazole ring via alkylation or cross-coupling reactions.
Hydroxylamine Coupling : React the functionalized pyrazole with hydroxylamine derivatives (e.g., O-substituted hydroxylamines) under controlled conditions. For example, use palladium-catalyzed hydroamination (e.g., Pd(OAc)₂ with ligands) to attach the hydroxylamine group to the methyl bridge .
Purification : Employ column chromatography or recrystallization to isolate the product, followed by NMR and mass spectrometry (MS) for structural validation .
Q. Key Considerations :
- Optimize reaction temperature (40–80°C) and solvent polarity (e.g., THF or DMF) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to ensure intermediate stability .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm bond connectivity and detect impurities. For example, the hydroxylamine proton resonates near δ 5–6 ppm, while pyrazole protons appear at δ 7–8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak).
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., N–O stretch at ~930 cm⁻¹) .
- X-ray Crystallography : For crystalline derivatives, use SHELX programs (e.g., SHELXL) to resolve atomic positions and hydrogen-bonding patterns .
Q. Quality Control :
- Compare experimental data with computational predictions (e.g., DFT-optimized structures) to validate purity .
Advanced Questions
Q. What strategies are effective for resolving contradictions in reaction outcomes when using this compound in condensation reactions?
Methodological Answer: Contradictions (e.g., variable yields or unexpected byproducts) often arise from competing reaction pathways. Address these via:
Kinetic Profiling : Use stopped-flow spectroscopy or in-situ NMR to monitor intermediate formation. For example, track imine vs. oxime formation in condensation reactions .
Isotopic Labeling : Introduce ¹⁵N or ²H isotopes to trace reaction mechanisms (e.g., hydroxylamine acting as a nucleophile vs. electrophile) .
Computational Modeling : Apply density functional theory (DFT) to map energy barriers for competing pathways (e.g., Gaussian or ORCA software) .
Q. Case Study :
- If oxidation yields unexpected hydroxylated products, adjust the oxidizing agent (e.g., switch from H₂O₂ to mCPBA) and monitor steric effects using molecular dynamics simulations .
Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
Reactivity Prediction :
- DFT Calculations : Compute frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, the hydroxylamine group’s lone pair (HOMO) drives nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction trajectories .
Transition State Analysis :
- Use QM/MM (quantum mechanics/molecular mechanics) to model reaction barriers for key steps (e.g., N–O bond cleavage in oxidation) .
Docking Studies :
- For biological applications, dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina to predict metabolic pathways .
Q. Validation :
- Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) .
Q. What experimental designs are recommended for studying the biological activity of this compound?
Methodological Answer:
Enzyme Inhibition Assays :
- Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure acetylcholinesterase inhibition. Calculate IC₅₀ values via dose-response curves .
Cell-Based Studies :
- Perform MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity. Pair with ROS (reactive oxygen species) detection kits to probe oxidative stress mechanisms .
Structural-Activity Relationship (SAR) :
- Synthesize derivatives (e.g., replacing pyrazole with triazole) and compare bioactivity using ANOVA to identify critical functional groups .
Q. Advanced Tools :
- Surface plasmon resonance (SPR) to quantify binding affinities for target proteins .
Q. How can researchers address challenges in crystallizing this compound for structural analysis?
Methodological Answer:
Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents for crystal growth. Use microbatch under oil for humidity control .
Hydrogen-Bond Engineering : Introduce co-crystallization agents (e.g., carboxylic acids) to stabilize hydroxylamine interactions. Analyze patterns via graph-set analysis (e.g., Etter’s rules) .
Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol to prevent ice formation during X-ray data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
